L-Phenylalanine hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

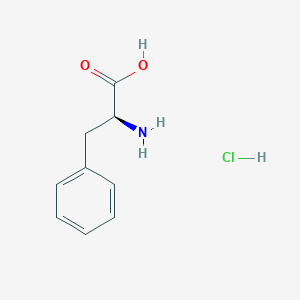

(2S)-2-amino-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIZDXVMSSDZFA-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17585-69-2 |

Source

|

| Record name | L-Phenylalanine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17585-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017585692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-phenyl-L-alanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLALANINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6O14A5L6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-Phenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for L-Phenylalanine hydrochloride, a critical amino acid derivative utilized in pharmaceutical and research applications. This document details the core chemical reactions, experimental protocols, and quantitative data to support laboratory and process development activities.

Introduction

L-Phenylalanine is an essential α-amino acid fundamental to protein biochemistry.[1] Its hydrochloride salt, this compound, is often preferred in synthetic applications due to its enhanced stability and solubility in aqueous media. This guide explores the prevalent methods for its synthesis, offering a comparative analysis of different strategic approaches.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main strategies: direct hydrochlorination of L-Phenylalanine and esterification followed by hydrochlorination. Each pathway offers distinct advantages concerning starting materials, reaction conditions, and scalability.

Direct Hydrochlorination of L-Phenylalanine

The most straightforward method involves the direct treatment of L-Phenylalanine with hydrochloric acid. This approach is often employed for the synthesis of related compounds like 4-[bis(2-chloroethyl)-amino]-L-phenylalanine hydrochloride (melphalan hydrochloride).[2] The free base of the L-phenylalanine derivative is treated with hydrochloric acid in an aqueous solution, followed by isolation of the hydrochloride salt.[2]

Reaction Scheme:

References

L-Phenylalanine as a Precursor to Neurotransmitters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-phenylalanine, an essential aromatic amino acid, serves as the primary precursor for the biosynthesis of a class of crucial neurotransmitters known as catecholamines. This technical guide provides an in-depth exploration of the biochemical cascade that transforms L-phenylalanine into dopamine, norepinephrine, and epinephrine. The multi-enzyme pathway, involving phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), aromatic L-amino acid decarboxylase (AADC), dopamine β-hydroxylase (DBH), and phenylethanolamine N-methyltransferase (PNMT), is fundamental to numerous physiological processes, including mood regulation, cognitive function, and the 'fight-or-flight' response.[1][2] This document details the catalytic mechanisms of these key enzymes, presents available quantitative data on their kinetics, outlines detailed experimental protocols for their study, and provides visual representations of the metabolic and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in neuroscience, pharmacology, and drug development.

Introduction

The journey from the dietary essential amino acid L-phenylalanine to the potent catecholamine neurotransmitters is a cornerstone of neurobiology and pharmacology. The inability of the human body to synthesize L-phenylalanine underscores its importance as a critical building block that must be obtained from dietary sources.[2] Its conversion into L-tyrosine is the initial and committing step in a cascade that ultimately yields dopamine, norepinephrine, and epinephrine, molecules that are vital for synaptic transmission and physiological regulation.[1] Disruptions in this pathway are implicated in a range of neurological and psychiatric disorders, making the enzymes involved prime targets for therapeutic intervention. This guide will systematically dissect each step of this crucial metabolic route.

The Catecholamine Biosynthesis Pathway

The conversion of L-phenylalanine to catecholamines is a sequential, multi-step enzymatic process that primarily occurs in the liver, adrenal medulla, and specific neurons within the central and peripheral nervous systems.[3][4]

Step 1: L-Phenylalanine to L-Tyrosine

The initial and rate-limiting step in the catabolism of L-phenylalanine is its hydroxylation to form L-tyrosine.[5] This reaction is catalyzed by phenylalanine hydroxylase (PAH) .

-

Enzyme: Phenylalanine hydroxylase (PAH)

-

Cofactors: Tetrahydrobiopterin (BH4) and molecular oxygen (O2).[6]

-

Mechanism: PAH is a non-heme iron-containing monooxygenase. The reaction involves the heterolytic cleavage of molecular oxygen, with one oxygen atom being incorporated into the phenyl ring of L-phenylalanine to form L-tyrosine, and the other oxygen atom being reduced to water, a process that requires the oxidation of BH4 to quinonoid dihydrobiopterin (qBH2).[5][6] The regeneration of BH4 is crucial for sustained PAH activity and is accomplished by dihydropteridine reductase.[7]

Step 2: L-Tyrosine to L-DOPA

The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the rate-limiting step in the synthesis of catecholamines.[8]

-

Enzyme: Tyrosine hydroxylase (TH)

-

Cofactors: Tetrahydrobiopterin (BH4), molecular oxygen (O2), and ferrous iron (Fe2+).[8]

-

Mechanism: Similar to PAH, TH is a pterin-dependent aromatic amino acid hydroxylase. It catalyzes the hydroxylation of L-tyrosine at the meta position of the phenyl ring.[8] The catalytic cycle involves the formation of a reactive Fe(IV)=O intermediate that facilitates the electrophilic aromatic substitution on the tyrosine ring.[9]

Step 3: L-DOPA to Dopamine

The decarboxylation of L-DOPA yields the neurotransmitter dopamine.

-

Enzyme: Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[6]

-

Cofactor: Pyridoxal 5'-phosphate (PLP).[6]

-

Mechanism: AADC is a PLP-dependent enzyme that catalyzes the removal of the carboxyl group from L-DOPA.[6] The reaction proceeds through the formation of a Schiff base between PLP and L-DOPA, which facilitates the decarboxylation to form dopamine.

Step 4: Dopamine to Norepinephrine

The conversion of dopamine to norepinephrine occurs within synaptic vesicles of noradrenergic neurons and chromaffin cells of the adrenal medulla.

-

Enzyme: Dopamine β-hydroxylase (DBH)

-

Cofactors: Ascorbate (Vitamin C) and molecular oxygen (O2).[10] DBH is a copper-containing enzyme.[10]

-

Mechanism: DBH is a monooxygenase that catalyzes the hydroxylation of the β-carbon of the dopamine side chain. The reaction requires ascorbate as a reducing agent to regenerate the active copper center.[10]

Step 5: Norepinephrine to Epinephrine

The final step in the catecholamine biosynthesis pathway is the methylation of norepinephrine to form epinephrine, which occurs primarily in the adrenal medulla.

-

Enzyme: Phenylethanolamine N-methyltransferase (PNMT)

-

Cofactor: S-adenosyl-L-methionine (SAM).[4]

-

Mechanism: PNMT catalyzes the transfer of a methyl group from SAM to the amino group of norepinephrine.

Data Presentation: Enzyme Kinetics

The following table summarizes the available kinetic parameters for the key enzymes in the catecholamine biosynthesis pathway. It is important to note that these values can vary depending on the species, tissue source, and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism |

| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | 150 - 318 | 1230 - 3640 | Human |

| Tetrahydrobiopterin (BH4) | 30 - 36 | 3600 | Human | |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | ~136 | ~7.1 (µmol/min/mg) | Rat |

| Tetrahydrobiopterin (BH4) | - | - | - | |

| Aromatic L-Amino Acid Decarboxylase (AADC) | L-DOPA | ~4260 | ~37.5 (pmol/min/ml) | Human |

| Dopamine β-Hydroxylase (DBH) | Dopamine | ~2000 | - | Bovine |

| Ascorbic Acid | ~650 | - | Bovine | |

| Phenylethanolamine N-Methyltransferase (PNMT) | Norepinephrine | - | - | Human |

| S-Adenosyl-L-methionine (SAM) | - | - | Human |

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the catecholamine biosynthesis pathway.

Phenylalanine Hydroxylase (PAH) Activity Assay (Fluorometric, Continuous)

This protocol is adapted from a continuous, real-time fluorescence-based assay.[11]

Materials:

-

96-well microplate (black with clear bottom recommended)

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm for tyrosine)

-

Reaction Buffer: 100 mM Na-Hepes, pH 7.0, 0.1 mg/mL catalase, 100 µM ferrous ammonium sulfate, 5 mM dithiothreitol (DTT).

-

L-Phenylalanine stock solution (e.g., 10 mM in Reaction Buffer)

-

Tetrahydrobiopterin (BH4) stock solution (e.g., 1 mM in 2 mM DTT, prepared fresh)

-

Purified PAH enzyme

Procedure:

-

Enzyme Pre-activation (Optional but recommended):

-

Prepare a reaction mixture containing the desired concentration of L-phenylalanine (e.g., 1 mM final concentration) and the PAH enzyme in the Reaction Buffer.

-

Incubate for 5 minutes at 25°C. This step activates the enzyme.

-

-

Reaction Initiation:

-

To initiate the reaction, add BH4 to the pre-activated enzyme-substrate mixture to a final concentration of 75 µM.

-

If not pre-activating, add L-phenylalanine and BH4 simultaneously to the enzyme in the Reaction Buffer.

-

-

Measurement:

-

Immediately place the microplate in the fluorescence reader.

-

Monitor the increase in fluorescence at 450 nm over time (e.g., every 30-60 seconds for 10-20 minutes). The formation of L-tyrosine results in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

A standard curve of L-tyrosine fluorescence should be generated to convert the rate of fluorescence change to the rate of product formation (e.g., nmol/min).

-

Tyrosine Hydroxylase (TH) Activity Assay (Colorimetric, Endpoint)

This protocol is a modification of a colorimetric endpoint assay.[12]

Materials:

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

-

Spectrophotometer

-

Reaction Buffer: 200 mM HEPES, pH 7.5, 0.1 M KCl, 100 µg/mL catalase, 1 mM DTT, 10 µM ferrous ammonium sulfate.

-

L-Tyrosine stock solution (e.g., 2 mM in Reaction Buffer)

-

6-methyltetrahydropterin (6MPH4) stock solution (e.g., 10 mM, prepared fresh)

-

Purified TH enzyme

-

Perchloric acid (0.1 M)

-

Sodium periodate solution

-

Reagents for dopachrome detection (specific protocol may vary)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the Reaction Buffer, L-tyrosine (e.g., 200 µM final concentration), and 6MPH4 (e.g., 1 mM final concentration).

-

Add the TH enzyme to initiate the reaction. The final reaction volume is typically 100-200 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of cold 0.1 M perchloric acid.

-

Centrifuge the tubes to pellet precipitated protein.

-

-

L-DOPA Quantification:

-

Transfer the supernatant to a new tube.

-

The L-DOPA produced can be quantified by oxidizing it to dopachrome with sodium periodate, which can be measured spectrophotometrically at ~475 nm.[13]

-

Alternatively, the L-DOPA in the supernatant can be quantified using HPLC with electrochemical detection.

-

-

Data Analysis:

-

A standard curve of L-DOPA should be prepared to determine the concentration of the product in the samples.

-

Calculate the enzyme activity as nmol of L-DOPA produced per minute per mg of protein.

-

Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay (Spectrophotometric)

This protocol is based on a spectrophotometric method that monitors the disappearance of the substrate L-DOPA.[6]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Reaction Buffer: 50 mM Bis-Tris-Propane, pH adjusted to the desired value (e.g., 7.4).

-

L-DOPA stock solution (e.g., 10 mM in 0.1 M HCl, prepared fresh and protected from light)

-

Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 1 mM)

-

Purified AADC enzyme

Procedure:

-

Reaction Setup:

-

In a quartz cuvette, prepare a reaction mixture containing the Reaction Buffer and PLP (e.g., 10 µM final concentration).

-

Add the AADC enzyme and incubate for a few minutes to ensure co-factor binding.

-

-

Reaction Initiation:

-

Initiate the reaction by adding L-DOPA to the desired final concentration.

-

-

Measurement:

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at a wavelength where L-DOPA absorbs and dopamine does not (or absorbs significantly less), for example, around 280 nm. Continuous monitoring over time is ideal.

-

-

Data Analysis:

-

Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.

-

The molar extinction coefficient of L-DOPA at the chosen wavelength is required to convert the change in absorbance to the change in concentration.

-

Enzyme activity is expressed as µmol of L-DOPA consumed per minute per mg of protein.

-

Dopamine β-Hydroxylase (DBH) Activity Assay (HPLC-based)

This protocol involves the enzymatic conversion of dopamine to norepinephrine, followed by quantification using HPLC with electrochemical detection.[14]

Materials:

-

HPLC system with an electrochemical detector (ECD)

-

C18 reverse-phase HPLC column

-

Reaction Buffer: e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM sodium fumarate, 1 mg/mL catalase, and 10 µM CuSO4.

-

Dopamine stock solution

-

Ascorbic acid stock solution (prepared fresh)

-

Purified or partially purified DBH enzyme

-

Perchloric acid (0.1 M)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the Reaction Buffer, dopamine (e.g., 2 mM final concentration), and ascorbic acid (e.g., 0.65 mM final concentration).

-

Add the DBH enzyme to initiate the reaction.

-

-

Incubation:

-

Incubate at 37°C for a defined time (e.g., 20-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction with an equal volume of cold 0.1 M perchloric acid.

-

Centrifuge to pellet protein.

-

-

Norepinephrine Quantification:

-

Filter the supernatant and inject a portion onto the HPLC-ECD system.

-

Separate norepinephrine from other components on the C18 column using an appropriate mobile phase (e.g., a phosphate buffer with an ion-pairing agent and methanol).

-

Detect norepinephrine using the electrochemical detector set at an appropriate oxidation potential.

-

-

Data Analysis:

-

Quantify the amount of norepinephrine produced by comparing the peak area to a standard curve of norepinephrine.

-

Calculate DBH activity as nmol of norepinephrine formed per minute per mg of protein.

-

Phenylethanolamine N-Methyltransferase (PNMT) Activity Assay (Radiometric)

This classic and highly sensitive assay uses a radiolabeled methyl donor.

Materials:

-

Scintillation counter

-

Reaction Buffer: e.g., 50 mM phosphate buffer, pH 8.0.

-

Norepinephrine stock solution

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

-

Purified PNMT enzyme

-

Stopping solution (e.g., a borate buffer)

-

Organic solvent for extraction (e.g., toluene/isoamyl alcohol mixture)

-

Scintillation cocktail

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the Reaction Buffer, norepinephrine, and [³H]SAM.

-

Initiate the reaction by adding the PNMT enzyme.

-

-

Incubation:

-

Incubate at 37°C for a defined time (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding the stopping solution.

-

Add the organic solvent to extract the radiolabeled epinephrine product. Norepinephrine and SAM will remain in the aqueous phase.

-

Vortex and centrifuge to separate the phases.

-

-

Measurement:

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Add scintillation cocktail and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

The amount of product formed is calculated from the specific activity of the [³H]SAM.

-

Enzyme activity is expressed as pmol or nmol of epinephrine formed per minute per mg of protein.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The enzymatic pathway of catecholamine biosynthesis from L-phenylalanine.

Caption: A generalized experimental workflow for enzyme activity assays.

Conclusion

The biosynthesis of catecholamine neurotransmitters from L-phenylalanine is a tightly regulated and indispensable metabolic pathway. A thorough understanding of the enzymes involved, their catalytic mechanisms, and their kinetics is paramount for the development of novel therapeutics for a multitude of neurological and psychiatric conditions. This technical guide has provided a comprehensive overview of this pathway, from the initial hydroxylation of L-phenylalanine to the final methylation of norepinephrine. The detailed experimental protocols and compiled kinetic data serve as a valuable resource for researchers actively engaged in this field. Future investigations will undoubtedly continue to unravel the intricate regulatory mechanisms governing this pathway, offering new avenues for therapeutic intervention.

References

- 1. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Open conformation of human DOPA decarboxylase reveals the mechanism of PLP addition to Group II decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. Human Dopa Decarboxylase ELISA Kit (EH159RB) - Invitrogen [thermofisher.com]

- 6. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of human dopamine-beta-hydroxylase in serum by homologous radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 11. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Intrinsic Rate Constants in the Tyrosine Hydroxylase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Historical Synthesis of Phenylalanine: A Technical Guide

This guide provides an in-depth exploration of the discovery and seminal synthesis of the essential amino acid, phenylalanine. It is intended for researchers, scientists, and professionals in drug development, offering a detailed account of the foundational experiments, methodologies, and metabolic significance of this crucial biomolecule.

Discovery and Initial Characterization

Phenylalanine was first identified in 1879 by Ernst Schulze and J. Barbieri.[1] They isolated the compound from yellow lupine (Lupinus luteus) seedlings, initially assigning it the empirical formula C9H11NO2.[1]

Experimental Protocol: Isolation from Lupinus luteus

Objective: To isolate and purify the novel amino acid, phenylalanine, from yellow lupine seedlings.

Materials:

-

Yellow lupine (Lupinus luteus) seedlings

-

Water (distilled)

-

Lead (II) acetate solution

-

Hydrogen sulfide (gas)

-

Ethanol

-

Apparatus for extraction (e.g., press, beakers, funnels)

-

Filtration apparatus

-

Apparatus for generating and handling hydrogen sulfide

Methodology:

-

Extraction: The lupine seedlings were likely macerated and pressed to extract the plant juice. This aqueous extract, containing a mixture of amino acids, sugars, and other plant metabolites, would have been collected.

-

Clarification: To remove proteins and other large molecules, a solution of lead (II) acetate was probably added to the extract. This would cause the precipitation of proteins and other impurities, which could then be removed by filtration.

-

Removal of Excess Lead: The excess lead ions in the filtrate were then precipitated by bubbling hydrogen sulfide gas through the solution, forming insoluble lead sulfide. This precipitate was subsequently removed by filtration.

-

Concentration and Crystallization: The resulting solution, now enriched with amino acids, would have been concentrated by evaporation. Upon cooling, various amino acids would crystallize out of the solution.

-

Fractional Crystallization: Phenylalanine would have been separated from other amino acids through a process of fractional crystallization, likely using ethanol to selectively precipitate different amino acids based on their varying solubilities.

-

Purification: The crude crystals of phenylalanine would be further purified by recrystallization from hot water to yield the final, purified compound.

Initial Physical and Chemical Properties

The initial characterization of phenylalanine by Schulze and Barbieri would have involved determining its basic physical and chemical properties. The following table summarizes some of these properties, supplemented with modern, more precise measurements.

| Property | Value |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| Appearance | Monoclinic plates or leaflets from warm concentrated aqueous solutions; hydrated needles from dilute solutions. |

| Melting Point | Decomposes at approximately 283°C |

| Solubility in Water | 19.8 g/L at 0°C, 29.6 g/L at 25°C, 44.3 g/L at 50°C, 66.2 g/L at 75°C, 99.0 g/L at 100°C |

| pKa | pK1 (carboxyl group) = 1.83, pK2 (amino group) = 9.13 |

| Optical Rotation ([α]D20) | -35.1° (c = 1.94) |

First Chemical Synthesis of Phenylalanine

The first successful chemical synthesis of phenylalanine was achieved in 1882 by Emil Erlenmeyer and A. Lipp.[1] They utilized a method that was a precursor to what is now known as the Erlenmeyer-Plöchl azlactone and amino acid synthesis.[2][3] Another related method for synthesizing phenylalanine is the Strecker synthesis, which was first reported by Adolph Strecker in 1850 for the synthesis of alanine.[4]

Experimental Protocol: Erlenmeyer-Plöchl Azlactone Synthesis

This synthesis involves the condensation of an aldehyde with an N-acylglycine in the presence of acetic anhydride. The resulting azlactone is then hydrolyzed and reduced to yield the amino acid.

Objective: To synthesize racemic phenylalanine from benzaldehyde and hippuric acid.

Materials:

-

Benzaldehyde

-

Hippuric acid (N-benzoylglycine)

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Red phosphorus

-

Hydriodic acid

-

Sodium hydroxide

-

Hydrochloric acid

Methodology:

-

Formation of the Azlactone: A mixture of benzaldehyde, hippuric acid, and anhydrous sodium acetate was heated with an excess of acetic anhydride. This reaction forms 2-phenyl-4-benzylidene-5(4H)-oxazolone, an azlactone.

-

Reduction and Hydrolysis: The azlactone intermediate was then subjected to reduction and hydrolysis. This was likely achieved by heating with red phosphorus and hydriodic acid. This step reduces the double bond and opens the oxazolone ring.

-

Isolation and Purification: The resulting mixture was then treated with a base, such as sodium hydroxide, to neutralize the acids and precipitate the crude phenylalanine. The crude product was then dissolved in hot water and the pH adjusted with hydrochloric acid to the isoelectric point of phenylalanine to induce crystallization. The final product was a racemic mixture of D- and L-phenylalanine.

Logical Workflow of Erlenmeyer-Plöchl Synthesis

Caption: Workflow of the Erlenmeyer-Plöchl synthesis of phenylalanine.

Strecker Synthesis of Phenylalanine

While not the first historical synthesis, the Strecker synthesis is a fundamental method for producing amino acids. For phenylalanine, the starting material is phenylacetaldehyde.

Methodology:

-

Formation of α-aminonitrile: Phenylacetaldehyde is reacted with ammonia and hydrogen cyanide. The ammonia first reacts with the aldehyde to form an imine, which is then attacked by the cyanide ion to form an α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is then hydrolyzed, typically with a strong acid, to convert the nitrile group into a carboxylic acid, yielding racemic phenylalanine.

Strecker Synthesis Pathway

Caption: Pathway of the Strecker synthesis for producing phenylalanine.

Metabolic Significance and Key Pathways

Phenylalanine is an essential amino acid in humans, meaning it cannot be synthesized de novo and must be obtained from the diet. Its primary metabolic fate is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase.

Phenylalanine to Tyrosine Conversion

This hydroxylation reaction is a critical step in amino acid metabolism. Tyrosine is a precursor for the synthesis of several important molecules, including the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), the pigment melanin, and thyroid hormones.

Signaling Pathway: Phenylalanine Metabolism

Caption: Major metabolic pathways of phenylalanine.

Phenylketonuria (PKU)

Phenylketonuria is an inborn error of metabolism resulting from a deficiency in the enzyme phenylalanine hydroxylase.[5] This deficiency leads to an accumulation of phenylalanine in the blood and its conversion to phenylpyruvate via a minor transaminase pathway.[5] Untreated, PKU can lead to severe intellectual disability and other neurological problems. The discovery of PKU by Asbjørn Følling in 1934 and the subsequent development of a low-phenylalanine diet were milestones in medical genetics and biochemistry.[5]

References

L-Phenylalanine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Physicochemical Properties, Biological Roles, and Methodologies

Abstract

L-Phenylalanine hydrochloride, the hydrochloride salt of the essential aromatic amino acid L-phenylalanine, serves as a critical component in numerous biochemical and pharmaceutical applications. This technical guide provides a detailed overview of its fundamental properties, including its CAS number and molecular weight. It further delves into key biological signaling pathways where L-phenylalanine is a central precursor, namely the biosynthesis of catecholamines and the activation of the Calcium-Sensing Receptor (CaSR). Detailed experimental protocols for its synthesis and analytical quantification are provided, catering to the needs of researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental identifiers and properties of this compound are summarized below for easy reference.

| Property | Value | Citation |

| CAS Number | 17585-69-2 | |

| Molecular Weight | 201.65 g/mol | |

| Molecular Formula | C₉H₁₁NO₂ · HCl | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water |

Key Signaling Pathways Involving L-Phenylalanine

L-Phenylalanine is a precursor to several critical signaling molecules and can itself initiate intracellular signaling cascades. The following sections and diagrams illustrate two of its most significant roles in cellular communication.

Metabolic Pathway to Catecholamines

L-Phenylalanine is the initial substrate for the biosynthesis of catecholamines, a class of neurotransmitters and hormones vital for physiological functions such as mood regulation, stress response, and cardiovascular function. The metabolic conversion is a multi-step enzymatic process.

Calcium-Sensing Receptor (CaSR) Activation

L-Phenylalanine acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. This interaction is crucial for processes such as hormone secretion in response to nutrient intake.[1][2][3] The binding of L-phenylalanine enhances the receptor's sensitivity to extracellular calcium, leading to the activation of downstream signaling cascades.

Experimental Protocols

Synthesis of this compound

This protocol outlines a general method for the preparation of this compound from L-Phenylalanine.

Materials:

-

L-Phenylalanine

-

Methanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Suspend L-Phenylalanine in methanol in a round-bottom flask at 0°C.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

To the resulting crude product, add diethyl ether to induce precipitation.

-

Collect the white solid by vacuum filtration and wash with diethyl ether.

-

Dry the collected solid to yield L-Phenylalanine methyl ester hydrochloride.

-

For this compound, a similar procedure is followed using hydrochloric acid in an appropriate solvent, followed by precipitation and purification.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This section provides a representative HPLC method for the analysis of L-Phenylalanine.

Instrumentation and Columns:

-

A standard HPLC system with UV detection is suitable.

-

A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[4]

Mobile Phase and Elution:

-

A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., water with formic acid to adjust pH).[4]

-

Isocratic elution is often employed for straightforward analyses.[5]

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a compatible solvent.

-

For biological samples like plasma, deproteinization is necessary. This can be achieved by adding a precipitating agent (e.g., a strong acid) followed by centrifugation.[5]

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

Detection:

-

UV detection is typically set at a low wavelength, such as 210 nm, where the phenyl group exhibits absorbance.[4]

Workflow Diagram:

Applications in Drug Development

L-Phenylalanine and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. Its structural backbone is incorporated into a range of therapeutic agents, including peptides and small molecule drugs. Furthermore, understanding its role in neurotransmitter synthesis and receptor modulation provides a basis for developing drugs targeting neurological and metabolic disorders.

Conclusion

This compound is a fundamental chemical entity with significant implications for both basic research and pharmaceutical development. Its well-defined physicochemical properties, coupled with its integral role in major biological signaling pathways, make it a subject of continuous scientific interest. The methodologies presented in this guide offer a practical framework for its synthesis and analysis, empowering researchers to further explore its potential in various scientific and therapeutic contexts.

References

- 1. Frontiers | Calcium Sensing Receptors Mediate Local Inhibitory Reflexes Evoked by L-Phenylalanine in Guinea Pig Jejunum [frontiersin.org]

- 2. The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. researchgate.net [researchgate.net]

- 5. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of phenylalanine and their biological significance

An In-depth Technical Guide on the Stereoisomers of Phenylalanine and Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine, an essential aromatic amino acid, exists as two stereoisomers, L-phenylalanine and D-phenylalanine, which are non-superimposable mirror images of each other. While L-phenylalanine is a fundamental building block of proteins and a precursor to several key neurotransmitters, its enantiomer, D-phenylalanine, exhibits distinct physiological effects. This guide provides a comprehensive overview of the stereoisomers of phenylalanine, their unique biological significance, and their implications in drug development, with a focus on quantitative data and experimental methodologies.

Stereochemistry and Physicochemical Properties

The structural difference between L- and D-phenylalanine lies in the spatial arrangement of the groups attached to the α-carbon. This seemingly minor variation leads to significant differences in their biological activity due to the stereospecificity of enzymes and receptors in the body.

| Property | L-Phenylalanine | D-Phenylalanine |

| Molar Mass | 165.19 g/mol | 165.19 g/mol |

| IUPAC Name | (2S)-2-amino-3-phenylpropanoic acid | (2R)-2-amino-3-phenylpropanoic acid |

| PubChem CID | 6140 | 71567 |

| Melting Point | 283 °C (decomposes) | 283 °C (decomposes) |

| Solubility in Water | 2.965 g/100 mL (25 °C) | 2.965 g/100 mL (25 °C) |

| Specific Rotation [α]D | -34.5° (c=2, H₂O) | +34.5° (c=2, H₂O) |

Biological Significance of Phenylalanine Stereoisomers

L-Phenylalanine: The Proteinogenic Amino Acid

L-phenylalanine is the naturally occurring isomer incorporated into proteins during translation. It is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet.

3.1.1. Role in Protein Synthesis

As a constituent of proteins, L-phenylalanine is vital for the structure and function of virtually all tissues and organs.

3.1.2. Precursor to Neurotransmitters and Hormones

L-phenylalanine is the precursor to L-tyrosine, which is then converted into a cascade of important catecholamines, including dopamine, norepinephrine, and epinephrine. These molecules function as neurotransmitters and hormones, regulating mood, stress response, and various physiological processes.

The Sentinel Amino Acid: An In-depth Technical Guide to the Role of L-Phenylalanine in Protein Synthesis and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for protein synthesis and as a critical precursor to a multitude of vital biomolecules. Its metabolic fate is intricately regulated, with perturbations leading to significant physiological consequences, most notably the inherited metabolic disorder Phenylketonuria (PKU). This technical guide provides a comprehensive exploration of L-phenylalanine's role in cellular metabolism, focusing on its incorporation into proteins, its catabolic pathways, and its emerging role as a signaling molecule. Detailed experimental protocols for tracing and quantifying L-phenylalanine flux, along with quantitative data and visual representations of key pathways, are presented to equip researchers and drug development professionals with the necessary tools to investigate this sentinel amino acid.

Introduction

L-phenylalanine is an indispensable amino acid, meaning it cannot be synthesized de novo by humans and must be obtained from dietary sources. Its primary physiological roles are twofold: serving as a constituent of polypeptides and acting as the initial substrate for a significant metabolic pathway that produces L-tyrosine. This conversion, catalyzed by phenylalanine hydroxylase (PAH), is the rate-limiting step in phenylalanine catabolism.[1] The resultant L-tyrosine is not only incorporated into proteins but also serves as the precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and the pigment melanin.[2][3]

Dysregulation of L-phenylalanine metabolism, primarily due to genetic defects in the PAH gene, leads to Phenylketonuria (PKU).[4] This condition is characterized by the accumulation of toxic levels of phenylalanine in the blood and brain, which can cause severe intellectual disability and other neurological problems if left untreated.[5] Consequently, the study of L-phenylalanine metabolism is of paramount importance for understanding disease pathophysiology and developing therapeutic interventions.

This guide will delve into the core aspects of L-phenylalanine's function, providing both foundational knowledge and practical methodologies for its study.

L-Phenylalanine in Protein Synthesis

As a proteinogenic amino acid, L-phenylalanine is directly incorporated into polypeptide chains during translation. The availability of L-phenylalanine is a critical determinant of the rate of protein synthesis. Inadequate levels of this essential amino acid can limit the production of vital proteins, impacting cellular growth, repair, and overall function.

L-phenylalanine is also implicated in the regulation of signaling pathways that control protein synthesis, notably the mTOR (mechanistic Target of Rapamycin) pathway. While leucine is a more potent activator, phenylalanine contributes to the amino acid pool that signals to mTORC1, promoting cell growth and proliferation.[6] Recent studies suggest that phenylalanine may also synergistically enhance mTOR activation by promoting the peripheral localization of lysosomes, where mTORC1 is activated.[1]

Metabolic Pathways of L-Phenylalanine

The metabolism of L-phenylalanine is primarily centered around its conversion to L-tyrosine, with alternative pathways becoming more prominent in pathological conditions like PKU.

The Phenylalanine Hydroxylase Pathway

The principal catabolic route for L-phenylalanine is its irreversible hydroxylation to L-tyrosine. This reaction is catalyzed by phenylalanine hydroxylase (PAH), a monooxygenase that requires tetrahydrobiopterin (BH4) as a cofactor.[7] The reaction occurs predominantly in the liver.

dot

Caption: The primary metabolic pathway of L-phenylalanine to L-tyrosine.

The Transaminase Pathway

Under conditions of PAH deficiency, such as in PKU, L-phenylalanine is shunted into an alternative minor pathway. This pathway is initiated by the transamination of L-phenylalanine to phenylpyruvic acid. Phenylpyruvic acid can then be further metabolized to phenyllactic acid, phenylacetic acid, and o-hydroxyphenylacetic acid, which are excreted in the urine.[8]

dot

Caption: The alternative transaminase pathway for L-phenylalanine metabolism.

Synthesis of Catecholamines from L-Tyrosine

The L-tyrosine produced from L-phenylalanine is the precursor for the synthesis of catecholamines in the brain and adrenal medulla.[2] This multi-step enzymatic pathway is crucial for neuronal signaling and the "fight-or-flight" response.

dot

Caption: The synthesis pathway of catecholamines from L-tyrosine.

L-Phenylalanine as a Signaling Molecule

Beyond its role as a metabolite, L-phenylalanine can also act as a signaling molecule, influencing cellular processes through receptor-mediated mechanisms.

Calcium-Sensing Receptor (CaSR)

L-phenylalanine is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor involved in calcium homeostasis.[9] The binding of L-phenylalanine to an allosteric site on the CaSR enhances the receptor's sensitivity to extracellular calcium, leading to the activation of intracellular signaling cascades.[9] This interaction is crucial for processes such as parathyroid hormone secretion and renal calcium handling.

dot

Caption: L-phenylalanine as a positive allosteric modulator of the CaSR.

Quantitative Data on L-Phenylalanine Metabolism

The following tables summarize key quantitative data related to L-phenylalanine metabolism in healthy adults. These values are essential for researchers designing metabolic studies and for clinicians monitoring patients with metabolic disorders.

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults (Post-absorptive State)

| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Reference |

| Phenylalanine Rate of Appearance (Ra) | 48.5 ± 2.5 | [10] |

| Phenylalanine Hydroxylation to Tyrosine | 6.9 ± 0.5 | [10] |

| Phenylalanine Incorporation into Protein | 41.6 ± 2.3 | [10] |

| Tyrosine Rate of Appearance (Ra) | 42.1 ± 2.1 | [10] |

Table 2: Typical L-Phenylalanine Concentrations in Biological Fluids

| Biological Fluid | Concentration Range | Reference |

| Human Plasma (Fasting) | 50 - 70 µM | [11] |

| Human Plasma (PKU, untreated) | > 1200 µM | [12] |

| Human Brain (Normal) | 20 - 40 µM | [13] |

| Human Brain (PKU, untreated) | 200 - 760 µM | [13] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data in the study of L-phenylalanine metabolism. The following sections provide protocols for key experiments.

In Vivo L-Phenylalanine Stable Isotope Tracer Study in Humans

This protocol outlines a method for quantifying whole-body phenylalanine kinetics using a primed, continuous intravenous infusion of a stable isotope-labeled phenylalanine tracer.[10]

Objective: To determine the rates of phenylalanine appearance, hydroxylation, and incorporation into protein.

Materials:

-

L-[ring-²H₅]phenylalanine or L-[1-¹³C]phenylalanine tracer

-

Saline solution for infusion

-

Infusion pump

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Subject Preparation: Subjects should fast overnight (10-12 hours) to achieve a post-absorptive state. A baseline blood sample is collected.

-

Tracer Infusion: A priming dose of the L-phenylalanine tracer is administered intravenously to rapidly achieve isotopic steady state, followed by a continuous infusion for 4-6 hours.

-

Blood Sampling: Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.

-

Sample Processing: Plasma is separated by centrifugation at 4°C. Proteins are precipitated from the plasma using an acid (e.g., perchloric acid), and the supernatant containing free amino acids is collected.

-

LC-MS/MS Analysis: The isotopic enrichment of phenylalanine and tyrosine in the plasma samples is determined by LC-MS/MS.

-

Data Analysis: Phenylalanine and tyrosine kinetics are calculated using steady-state isotope dilution equations.

dot

Caption: Experimental workflow for an in vivo L-phenylalanine tracer study.

In Vitro L-Phenylalanine Stable Isotope Labeling in Cell Culture

This protocol details the use of stable isotope-labeled L-phenylalanine to trace its metabolic fate in cultured cells.[14]

Objective: To quantify the incorporation of L-phenylalanine into proteins and its conversion to downstream metabolites.

Materials:

-

Cell culture medium deficient in L-phenylalanine

-

L-[¹³C₉]-Phenylalanine

-

Cultured cells of interest

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture cells to the desired confluency in standard medium.

-

Medium Exchange: Replace the standard medium with the L-phenylalanine-deficient medium supplemented with a known concentration of L-[¹³C₉]-Phenylalanine.

-

Incubation: Incubate the cells for a desired time course to allow for the uptake and metabolism of the labeled amino acid.

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold 80% methanol to quench metabolic activity and extract metabolites.

-

Scrape the cells and collect the lysate.

-

-

Sample Preparation: Centrifuge the lysate to pellet cell debris. The supernatant containing the metabolites is collected for analysis.

-

LC-MS/MS Analysis: Analyze the isotopic enrichment of L-phenylalanine and its metabolites in the cell extracts using LC-MS/MS.

-

Data Analysis: Determine the fractional contribution of L-phenylalanine to various metabolic pathways.

References

- 1. Synergistic Role of Amino Acids in Enhancing mTOR Activation Through Lysosome Positioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. ovid.com [ovid.com]

- 4. The global gene expression response of Escherichia coli to L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. escholarship.org [escholarship.org]

- 12. Seconds-resolved, in-situ measurements of plasma phenylalanine disposition kinetics in living rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of phenylalanine transport at the human blood-brain barrier investigated in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Phenylalanine Metabolism and Phenylketonuria: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for proteins and a precursor for other vital biomolecules. Its metabolism is tightly regulated, primarily through the hepatic enzyme Phenylalanine Hydroxylase (PAH). Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism caused by a deficiency in PAH activity.[1] This deficiency disrupts the primary metabolic pathway, leading to the accumulation of phenylalanine in the blood and tissues to neurotoxic levels.[2][3] If untreated, PKU results in severe intellectual disability, seizures, and other profound neurological and developmental problems.[3][4] This technical guide provides an in-depth overview of the phenylalanine metabolism pathway, the molecular and genetic basis of PKU, and key experimental methodologies relevant to research and therapeutic development.

The Phenylalanine Hydroxylase (PAH) System and Metabolic Pathway

The catabolism of dietary phenylalanine is predominantly initiated by its conversion to tyrosine.[5] This irreversible hydroxylation reaction is the rate-limiting step in the oxidative degradation of phenylalanine and is catalyzed by the Phenylalanine Hydroxylase (PAH) enzyme (EC 1.14.16.1).[6][7]

1.1. The Catalytic Reaction

The PAH enzyme, located primarily in the liver, hydroxylates the aromatic side-chain of L-phenylalanine to generate L-tyrosine.[8][9] The reaction requires molecular oxygen (O₂) and the cofactor tetrahydrobiopterin (BH₄), which provides the necessary reducing equivalents.[5][8] The enzyme also contains a non-heme iron (Fe²⁺) atom at its active site, which is essential for catalysis.[10][11]

During the reaction, one atom of oxygen is incorporated into phenylalanine to form tyrosine, while the other is incorporated into BH₄, converting it to 4a-hydroxytetrahydrobiopterin.[8][12] This intermediate is then dehydrated to quinonoid dihydrobiopterin, which is subsequently reduced back to the active BH₄ form by dihydropteridine reductase (DHPR), a process requiring NADH.[5][12]

When the PAH enzyme is deficient, phenylalanine is shunted into a minor metabolic route, where it is converted via a transaminase pathway into phenylpyruvic acid (a phenylketone), which, along with its derivatives phenylacetate and phenyllactate, accumulates in the body.[3][6]

Phenylketonuria (PKU): Pathophysiology and Genetics

2.1. Molecular Basis and Inheritance

PKU is an autosomal recessive genetic disorder, meaning an individual must inherit two mutated copies of the gene to develop the condition.[3][4] The vast majority of cases (~98%) are caused by mutations in the PAH gene, which is located on chromosome 12q23.2.[13][14][15] The remaining ~2% of cases result from defects in the genes responsible for the biosynthesis or regeneration of the BH₄ cofactor, a condition known as BH₄ deficiency.[15][16]

The PAH gene spans approximately 171 kb and contains 13 exons.[13] To date, over 1,000 different disease-causing mutations have been identified in the PAH gene, illustrating significant allelic heterogeneity.[15][17] These mutations include missense, nonsense, splicing, and deletion variants, which can result in the complete absence of the enzyme, the production of a non-functional enzyme, or an enzyme with severely reduced catalytic efficiency.[1][14]

2.2. Biochemical and Clinical Consequences

The deficiency of PAH activity leads to two primary biochemical disturbances: the accumulation of phenylalanine and the deficiency of tyrosine.[18][19]

-

Hyperphenylalaninemia: Elevated phenylalanine levels are directly toxic to the central nervous system. The precise mechanisms of neurotoxicity are not fully understood but are thought to involve altered neurotransmitter metabolism, oxidative stress, and decreased cerebral protein synthesis.[2][18]

-

Tyrosine Deficiency: Tyrosine is a non-essential amino acid in healthy individuals because it is synthesized from phenylalanine.[19] In PKU, it becomes an essential amino acid that must be supplied by the diet. Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and the pigment melanin.[9][18] Reduced tyrosine levels can contribute to the neurological deficits and the characteristic light skin and hair coloration seen in untreated individuals.[18]

The severity of the clinical phenotype correlates with the degree of residual PAH enzyme activity, which is in turn determined by the specific PAH mutations. This creates a spectrum of disorders, from classic PKU with profound enzyme deficiency to milder forms known as variant PKU or non-PKU hyperphenylalaninemia.[1][13]

Quantitative Data in Phenylalanine Metabolism and PKU

Quantitative analysis of metabolites and enzyme function is critical for the diagnosis, management, and study of PKU.

Table 1: Plasma Amino Acid Concentrations in PKU

| Analyte | Normal Range | Classic PKU (Untreated) | Unit |

|---|---|---|---|

| Phenylalanine | 35-120[13] | >1200[13] | µmol/L |

| Tyrosine | 40-100 | Often Decreased | µmol/L |

| Phe/Tyr Ratio | ~1 | Significantly Elevated | - |

Table 2: Phenylalanine Hydroxylase (PAH) Enzyme Kinetics

| Parameter | Value | Condition |

|---|---|---|

| Residual Activity | <1%[19] | Classic PKU |

| Kd (BH₄) | 65 µM[5][20][21][22] | Binding to truncated PAH (PheHΔ117) |

| Kd (Phenylalanine) | 130 µM[5][20][21][22] | Binding to PheHΔ117-BH₄ complex |

Table 3: Population Frequencies of Common PAH Gene Mutations

| Mutation | Population | Allelic Frequency (%) |

|---|---|---|

| c.1066-11G>A (IVS10-11G>A) | Turkey, Iran | 19.5 - 32[23][24] |

| p.Arg408Trp (R408W) | European | Varies, common |

| p.Arg261Gln (R261Q) | Brazil, European | 11.8 - 15.7[17][25] |

| p.Pro281Leu (P281L) | Brazil, Iran | 3.4 - 19.3[17][23][25] |

| c.728G>A | China (Jiangxi) | 14.1[26] |

Key Experimental Protocols

4.1. Protocol: Newborn Screening for PKU

Newborn screening is a public health initiative to identify infants with PKU shortly after birth, allowing for early treatment to prevent severe developmental consequences.

-

Objective: To identify newborns with elevated blood phenylalanine levels suggestive of PKU.

-

Principle: Quantitative analysis of phenylalanine from a dried blood spot (DBS) using tandem mass spectrometry (MS/MS). MS/MS measures the mass-to-charge ratio of phenylalanine and other analytes, allowing for high-throughput and sensitive detection.

-

Specimen: Whole blood collected via a heel prick onto a filter paper card (Guthrie card).[27][28]

-

Procedure:

-

Sample Collection: A few drops of blood are collected from the infant's heel, typically 24-48 hours after birth and after protein feeding has been initiated.[28] The blood is spotted onto a designated area of the filter card.

-

Sample Preparation: A small disc is punched from the dried blood spot and placed into a microtiter plate. An extraction solution (typically methanol with internal standards) is added to elute the amino acids.

-

MS/MS Analysis: The extract is injected into the tandem mass spectrometer. The concentration of phenylalanine is determined by comparing its signal intensity to that of a known concentration of a stable isotope-labeled internal standard.

-

-

Interpretation: Phenylalanine levels are compared to established cut-off values. A result above the threshold is considered a "screen positive" and requires immediate follow-up diagnostic testing.[4][29]

4.2. Protocol: PAH Gene Mutation Analysis

Molecular genetic testing is used to confirm the diagnosis of PKU, provide information for genetic counseling, and help predict the phenotype and potential responsiveness to BH₄ therapy.[30]

-

Objective: To identify the causative mutations in the PAH gene.

-

Principle: Direct sequencing of all 13 exons and flanking intron regions of the PAH gene to detect point mutations and small insertions/deletions. Multiplex Ligation-Dependent Probe Amplification (MLPA) is used to detect large deletions or duplications that are missed by sequencing.

-

Specimen: Genomic DNA extracted from peripheral blood leukocytes or dried blood spots.[26][31]

-

Procedure:

-

DNA Extraction: Genomic DNA is isolated from the patient's sample using a commercial kit.

-

PCR Amplification: Each of the 13 exons and their intron-exon boundaries are amplified using specific primer pairs via the Polymerase Chain Reaction (PCR).

-

Sanger Sequencing: The PCR products are purified and sequenced. The resulting DNA sequence is compared to the reference PAH gene sequence to identify any variations.[26][31]

-

MLPA Analysis: If sequencing only identifies one or zero mutations in a patient with confirmed PKU, MLPA is performed. This technique uses a series of probes that bind to specific exons. The probes are then ligated and amplified, and the amount of amplified product for each exon is quantified to determine if any exons are deleted or duplicated.[32]

-

-

Interpretation: The identified genetic variants are classified as pathogenic, likely pathogenic, or variants of unknown significance based on population databases, prediction software, and functional data. Identifying two pathogenic mutations confirms the diagnosis of PKU.

4.3. Protocol: Phenylalanine Hydroxylase (PAH) Enzyme Activity Assay (In Vitro)

This research assay is used to characterize the functional effects of PAH gene mutations or to screen for compounds that modulate enzyme activity.

-

Objective: To measure the catalytic activity of wild-type or mutant PAH enzyme in vitro.

-

Principle: The assay measures the conversion of phenylalanine to tyrosine. This can be done by directly quantifying tyrosine production using High-Performance Liquid Chromatography (HPLC) or by a coupled enzymatic assay where the consumption of a cofactor (e.g., NADH for BH₄ regeneration) is monitored spectrophotometrically.

-

Reagents:

-

Purified recombinant PAH enzyme (wild-type or variant).

-

L-phenylalanine substrate.

-

Tetrahydrobiopterin (BH₄) cofactor.

-

Catalase (to remove H₂O₂ produced in uncoupled reactions).

-

Reaction buffer (e.g., HEPES or Tris-HCl, pH ~7.0).

-

For coupled assays: Dihydropteridine reductase (DHPR) and NADH.

-

-

Procedure (HPLC-based method):

-

Reaction Setup: A reaction mixture containing buffer, catalase, L-phenylalanine, and PAH enzyme is prepared and pre-warmed to 37°C.

-

Initiation: The reaction is initiated by adding BH₄.

-

Incubation: The reaction proceeds for a defined time period (e.g., 15-60 minutes) at 37°C.

-

Termination: The reaction is stopped by adding an acid (e.g., trichloroacetic acid), which precipitates the enzyme.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by reverse-phase HPLC with fluorescence or UV detection to quantify the amount of tyrosine produced.

-

-

Data Analysis: The specific activity of the enzyme is calculated and typically expressed as nmol of tyrosine produced per minute per mg of enzyme.

Conclusion

The study of phenylalanine metabolism and its disruption in Phenylketonuria provides a classic paradigm for understanding human genetic disease. The pathway is centered on the complex, tightly regulated Phenylalanine Hydroxylase enzyme. The genetic basis of PKU is well-characterized, with a vast number of mutations in the PAH gene leading to a spectrum of disease severity. The success of newborn screening programs, which utilize tandem mass spectrometry for early and accurate detection, has transformed PKU from a cause of severe intellectual disability into a manageable condition. For researchers and drug development professionals, the detailed understanding of the enzyme's kinetics, the specific effects of different mutations, and the robust methodologies for genetic and metabolic analysis provide a strong foundation for developing novel therapeutic strategies, including enzyme replacement therapies, gene therapy, and pharmacological chaperones designed to correct the misfolding of mutant PAH proteins.

References

- 1. Phenylketonuria - Genes and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylketonuria - Wikipedia [en.wikipedia.org]

- 4. Phenylketonuria (PKU) | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 5. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 9. PHENYLALANINE METABOLISM | PPTX [slideshare.net]

- 10. The mechanism of phenylalanine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Reactome | Phenylalanine metabolism [reactome.org]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. Genetics and pathophysiology of phenylketonuria (PKU) [hcp.biomarin.com]

- 15. researchgate.net [researchgate.net]

- 16. Tetrahydrobiopterin deficiency - Wikipedia [en.wikipedia.org]

- 17. PAH phenylalanine hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Phenylalanine and Tyrosine, Plasma - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Mutation analysis of the PAH gene in phenylketonuria patients from Rio de Janeiro, Southeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Screening and mutation analysis of phenylalanine hydroxylase deficiency in newborns from Jiangxi province [frontiersin.org]

- 27. How do health care providers diagnose phenylketonuria (PKU)? | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]

- 28. Phenylketonuria (PKU) Screening: MedlinePlus Medical Test [medlineplus.gov]

- 29. Phenylketonuria (PKU) | Newborn Screening Ontario [newbornscreening.on.ca]

- 30. mdpi.com [mdpi.com]

- 31. Mutation Analysis of PAH Gene in Phenylketonuria Patients from the North of Iran: Identification of Three Novel Pathogenic Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Mutation analysis of PAH gene and characterization of a recurrent deletion mutation in Korean patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Phenylalanine Hydrochloride in Mammalian Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Phenylalanine is an essential amino acid crucial for the growth, proliferation, and productivity of mammalian cells in culture. It serves as a fundamental building block for protein synthesis and a precursor for the synthesis of tyrosine and other critical biomolecules. Due to the relatively low aqueous solubility of L-Phenylalanine, preparing concentrated stock solutions for media formulation can be challenging. L-Phenylalanine hydrochloride offers a highly soluble alternative, facilitating the preparation of concentrated nutrient feeds and simplifying media optimization for high-density cell cultures. These application notes provide a comprehensive guide to the use of this compound in mammalian cell culture, including its advantages, impact on cellular processes, and detailed experimental protocols.

Core Applications

The primary application of this compound in mammalian cell culture is as a highly soluble source of L-Phenylalanine. This is particularly advantageous in:

-

Fed-batch Cultures: Facilitates the preparation of highly concentrated feed solutions to support high-density cultures and enhance recombinant protein production.

-

Perfusion Systems: Ensures a consistent and readily available supply of L-Phenylalanine to maintain optimal cell performance.

-

Media Optimization Studies: Simplifies the process of varying L-Phenylalanine concentrations to determine the optimal levels for specific cell lines and production systems.

-

High-Throughput Screening: Enables the preparation of concentrated stock solutions for automated liquid handling systems.

Data Presentation

Table 1: Solubility of L-Phenylalanine vs. This compound

| Compound | Molecular Weight ( g/mol ) | Solubility in Water at 25°C (g/L) | Key Advantage in Cell Culture |

| L-Phenylalanine | 165.19 | ~27 | Limited solubility can complicate the preparation of concentrated stock solutions. |

| This compound | 201.65 | > 50 (estimated based on related compounds) | High solubility allows for the preparation of concentrated, sterile-filterable stock solutions, simplifying media formulation and fed-batch strategies. |

Table 2: Typical L-Phenylalanine Concentrations in Common Mammalian Cell Culture Media

| Media Formulation | Typical L-Phenylalanine Concentration (mg/L) | Molar Concentration (mM) |

| DMEM (Dulbecco's Modified Eagle Medium) | 66 | 0.40 |

| RPMI-1640 (Roswell Park Memorial Institute 1640) | 32 | 0.19 |

| Ham's F-12 | 32 | 0.19 |

| CHO-SFM (Chinese Hamster Ovary Serum-Free Medium) | Variable (often optimized) | Variable |

Table 3: Effects of L-Phenylalanine Concentration on Cell Growth and Protein Production

| Cell Line | L-Phenylalanine Concentration | Observed Effect | Reference |

| Mouse A9 Cells | High concentrations | Inhibition of cell growth and protein synthesis.[1] | [1] |

| Bovine Mammary Epithelial Cells | 0.88 mM | Significantly increased casein expression.[2] | [2] |

| CHO-DG44 Cells | Optimized (Asp, Glu, Arg, Gly) | 70% increase in final monoclonal antibody (mAb) titer.[3] | [3] |

| Hybridoma HB-8696 | Optimized (Asp, Thr, Ser) | 111.05% enhancement in mAb production.[4] | [4] |

Signaling Pathways

L-Phenylalanine plays a significant role in regulating key signaling pathways that control cell growth, proliferation, and protein synthesis. The most prominent of these is the mechanistic Target of Rapamycin (mTOR) pathway .

The mTOR pathway is a central regulator of cell metabolism and growth in response to nutrient availability, including amino acids. L-Phenylalanine, along with other essential amino acids, activates the mTORC1 complex. This activation leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.

Caption: L-Phenylalanine activates the mTORC1 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 100x concentrated stock solution of this compound for addition to cell culture media.

Materials:

-

This compound (cell culture grade)

-

Cell culture grade water (e.g., WFI or Milli-Q)

-

Sterile conical tubes (50 mL)

-

Sterile filter unit (0.22 µm pore size)

-

Sterile storage bottles

Procedure:

-

Calculate the required mass: To prepare a 100x stock solution for a medium requiring 66 mg/L L-Phenylalanine, the target concentration is 6.6 g/L. To account for the hydrochloride moiety, adjust the mass based on the molecular weights (L-Phe: 165.19 g/mol ; L-Phe HCl: 201.65 g/mol ).

-

Mass of L-Phe HCl = (6.6 g/L) * (201.65 / 165.19) = 8.06 g/L

-

-

Dissolution: In a sterile 50 mL conical tube, add the calculated mass of this compound to the cell culture grade water. Vortex until fully dissolved. The high solubility of the hydrochloride salt should facilitate rapid dissolution at room temperature.

-

Sterile Filtration: Filter the concentrated stock solution through a 0.22 µm sterile filter into a sterile storage bottle.

-

Storage: Store the sterile stock solution at 2-8°C, protected from light.

Caption: Workflow for preparing a concentrated L-Phenylalanine HCl stock solution.

Protocol 2: Determining the Optimal L-Phenylalanine Concentration for Cell Viability using an MTT Assay

This protocol outlines a method to assess the effect of varying L-Phenylalanine concentrations on mammalian cell viability using a colorimetric MTT assay.

Materials:

-

Mammalian cell line of interest (e.g., CHO, HEK293, hybridoma)

-

Complete cell culture medium

-

L-Phenylalanine deficient basal medium

-

Sterile this compound stock solution (from Protocol 1)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Media Preparation: Prepare a series of L-Phenylalanine concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6 mM) by diluting the this compound stock solution into the L-Phenylalanine deficient basal medium.

-

Cell Treatment: After overnight incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the prepared media with varying L-Phenylalanine concentrations. Include a control group with the standard medium concentration.

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control.

References

- 1. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of optimal medium for production of commercially important monoclonal antibody 520C9 by hybridoma cell - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Methyl L-phenylalaninate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of methyl L-phenylalaninate hydrochloride, a crucial intermediate in the synthesis of various pharmaceuticals and peptides. The described method is a classic Fischer esterification of L-phenylalanine using methanol as both the solvent and a reactant, with thionyl chloride as the source of hydrochloric acid. This protocol offers a high-yield, straightforward procedure for obtaining the desired product in high purity. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction